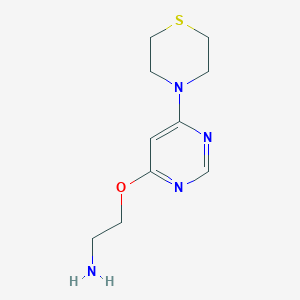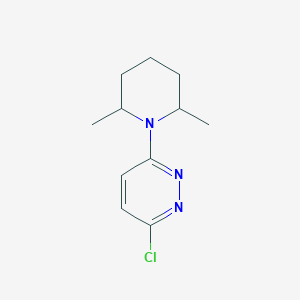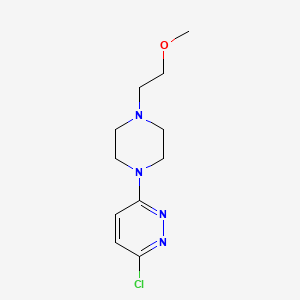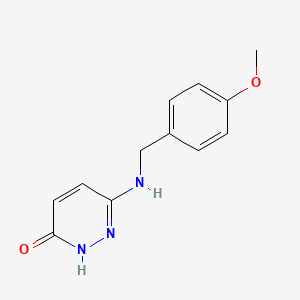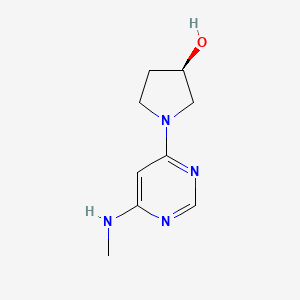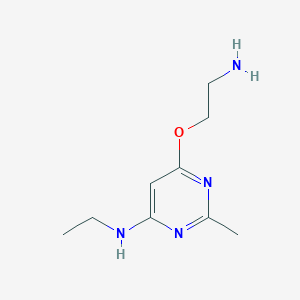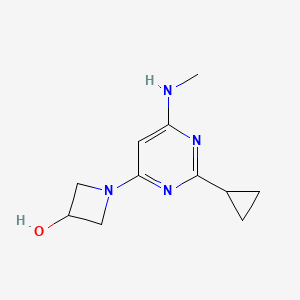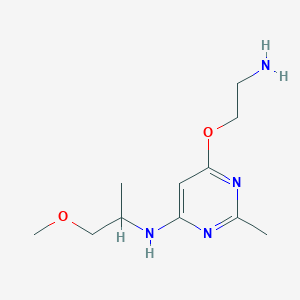
4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Übersicht
Beschreibung
4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound and a member of the pyrazole family. It is a white solid and is soluble in water and organic solvents. It has a molecular formula of C7H6BrNS and a molecular weight of 201.09 g/mol. This compound has a wide range of potential applications in the fields of medicinal chemistry, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been studied as a potential anti-cancer agent and as a potential inhibitor of the enzyme cytochrome P450 2C19. In materials science, it has been studied as a potential component of organic solar cells. In organic synthesis, it has been studied as a potential building block for the synthesis of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is not fully understood. However, it is believed that its anti-cancer activity is due to its ability to interact with DNA, leading to DNA damage and cell death. Its inhibition of cytochrome P450 2C19 is believed to be due to its ability to bind to the active site of the enzyme, preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-cancer activity in vitro and to inhibit the enzyme cytochrome P450 2C19. It has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole in lab experiments include its solubility in water and organic solvents, its low toxicity, and its wide range of potential applications. The main limitation of using this compound in lab experiments is the lack of a complete understanding of its mechanism of action.
Zukünftige Richtungen
Future research on 4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole should focus on further elucidating its mechanism of action, as well as its potential applications in medicinal chemistry, materials science, and organic synthesis. Studies should also be conducted to investigate its potential for use as an anti-cancer agent and as an inhibitor of cytochrome P450 2C19. Additionally, further studies should be conducted to investigate its potential for use in other fields such as drug delivery, catalysis, and nanotechnology.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-prop-2-ynyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c1-2-4-14-7-10(6-12)11(13-14)9-3-5-15-8-9/h1,3,5,7-8H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDRSWJLUNDTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CSC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



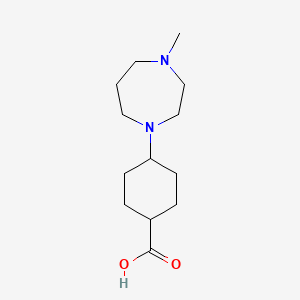
![3-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1481815.png)

